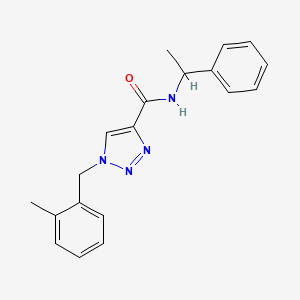![molecular formula C21H22ClN3O B6011589 N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as AB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. This compound belongs to the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. AB-CHMINACA is known to have a high affinity for the cannabinoid receptors in the brain, making it a potent psychoactive substance.
Mécanisme D'action
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and throughout the body. These receptors are responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation. When N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has also been shown to have neurotoxic effects in animal studies, which may be related to its high affinity for the CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide is a useful tool for investigating the effects of synthetic cannabinoids on the brain and behavior. Its high affinity for the CB1 and CB2 receptors makes it a potent agonist that can be used to study the signaling pathways involved in the psychoactive effects of cannabinoids. However, the use of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide in laboratory experiments is limited by its potential neurotoxicity and the need for specialized expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that have a lower risk of neurotoxicity and other adverse effects. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly with regard to addiction and withdrawal. Finally, there is a need for more research on the effects of synthetic cannabinoids on different populations, including adolescents and individuals with pre-existing mental health conditions.
Méthodes De Synthèse
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)-piperidine. This intermediate is then reacted with 5-amino-1H-indazole-3-carboxylic acid to form N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically performed in a laboratory setting.
Applications De Recherche Scientifique
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been the subject of several scientific studies, primarily focused on its effects on the cannabinoid receptors in the brain. In vitro studies have shown that N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in animal studies to investigate its effects on behavior and cognition.
Propriétés
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-6-3-15(4-7-18)13-25-11-1-2-19(14-25)24-21(26)17-5-8-20-16(12-17)9-10-23-20/h3-10,12,19,23H,1-2,11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQSKILAVUGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6011510.png)

![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)